1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole
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Overview
Description
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied for their biological activities, including antileishmanial, antimalarial, antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole typically involves the reaction of 4-chloro-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like acetylcholinesterase, leading to disruption of nerve signal transmission . Additionally, its antileishmanial activity is attributed to its ability to interfere with the metabolic pathways of the parasite .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole stands out due to its unique combination of substituents, which contribute to its distinct pharmacological profile. Similar compounds include:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Known for its antibacterial and antifungal activities.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
Properties
Molecular Formula |
C23H23ClN4O4 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(2,4-dimethoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H23ClN4O4/c1-29-16-5-7-18(22(9-16)31-3)20-11-21(19-8-6-17(30-2)10-23(19)32-4)28(26-20)14-27-13-15(24)12-25-27/h5-13H,14H2,1-4H3 |
InChI Key |
KZOAMQMWJMPALI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2CN3C=C(C=N3)Cl)C4=C(C=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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